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A comprehensive technical guide released today offers researchers, scientists, and drug

development professionals an in-depth exploration of the evolutionary conservation of 2-

phosphoglycerate (2-PG) metabolism. This pivotal metabolic junction, centered around the

interconversion of 3-phosphoglycerate (3-PG) and 2-PG, and the subsequent dehydration of 2-

PG to phosphoenolpyruvate (PEP), showcases a remarkable tapestry of conserved enzymatic

mechanisms, divergent evolutionary strategies, and the emergence of non-canonical

"moonlighting" functions.

At the heart of this metabolic nexus are two key enzymes: phosphoglycerate mutase (PGM)

and enolase. The evolutionary journey of these enzymes reveals both deep conservation and

surprising diversity.

Phosphoglycerate Mutase: A Tale of Two Enzymes
Phosphoglycerate mutase, the enzyme responsible for the isomerization of 3-PG to 2-PG,

exists in two distinct, non-homologous forms, providing a classic example of non-homologous

isofunctional enzymes (NISE).

Cofactor-Dependent PGM (dPGM): This form, found in all vertebrates and some

invertebrates, fungi, and bacteria, requires 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor.
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[1][2] The catalytic mechanism involves a phosphohistidine intermediate.[2]

Cofactor-Independent PGM (iPGM): Prevalent in plants, archaea, and many bacteria, this

enzyme utilizes a phosphoserine intermediate and is dependent on divalent metal ions like

manganese.[2][3]

The distribution of dPGM and iPGM across the domains of life is patchy, suggesting a complex

evolutionary history shaped by gene loss, horizontal gene transfer, and metabolic redundancy.

[4][5] Larger genomes are more likely to encode both forms, highlighting the advantage of

metabolic flexibility.[4][5]

Enolase: A Conserved Catalyst with Diverse Roles
Enolase, which catalyzes the dehydration of 2-PG to the high-energy compound PEP, is a

highly conserved enzyme found in virtually all organisms capable of glycolysis.[3][6] It belongs

to the enolase superfamily, a group of enzymes that share a common structural fold, typically a

TIM barrel, and a conserved catalytic mechanism involving a divalent metal ion, usually Mg²⁺.

[6]

In vertebrates, gene duplication events have led to the evolution of three tissue-specific

enolase isozymes:

Alpha-enolase (ENO1): Ubiquitously expressed in most tissues.[1]

Beta-enolase (ENO3): Primarily found in muscle tissue.[1]

Gamma-enolase (ENO2): Predominantly expressed in neuronal and neuroendocrine tissues.

[1]

The evolution of these isoforms appears to follow a "birth-and-death" model, where duplicated

genes are either maintained, acquire new functions, or are lost over time.[6][7]

Beyond Metabolism: The Moonlighting Functions of
PGM and Enolase
A growing body of evidence reveals that both PGM and enolase have "moonlighting" or non-

canonical functions that extend beyond their roles in glycolysis. These alternative functions are
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often dependent on the enzyme's subcellular localization or post-translational modifications.

Transcriptional Regulation: Both PGM and enolase have been found in the nucleus, where

they can act as transcriptional regulators. For example, a shorter form of ENO1, known as

MYC promoter-binding protein-1 (MBP-1), can inhibit the expression of the c-Myc oncogene.

[8]

Apoptosis and Cell Survival: Glycolytic enzymes, including PGM and enolase, have been

implicated in the regulation of apoptosis.[9]

Plasminogen Receptors: When present on the cell surface, enolase can act as a receptor for

plasminogen, concentrating proteolytic activity and playing a role in processes like tissue

remodeling and cancer cell invasion.[1]

The evolution of these moonlighting functions is thought to be an ancient feature, possibly

arising from the limited genomic content of early life forms, where a single protein may have

needed to perform multiple tasks.[9]

Quantitative Insights into 2-Phosphoglycerate
Metabolism
To provide a comparative analysis of the enzymes involved in 2-phosphoglycerate metabolism,

the following tables summarize available quantitative data on their kinetic properties and the

intracellular concentrations of relevant metabolites across different organisms.
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Organism/E
nzyme

Substrate K_m_ (mM)
V_max_
(U/mg)

k_cat_ (s⁻¹)
Reference(s
)

Escherichia

coli dPGM
3-PGA ~0.1-0.2 - - [10]

Escherichia

coli iPGM
3-PGA ~0.1-0.2 - - [10]

Saccharomyc

es cerevisiae

Enolase

2-PGA 0.07 - - [11]

Streptococcu

s rattus

Enolase

2-PGA 4.35 - - [12]

Pyrococcus

furiosus

iPGM

3-PGA 0.43 5.0 (at 50°C) - [13]

Pyrococcus

furiosus

iPGM

2-PGA 0.23 2.5 (at 50°C) - [13]

Methanococc

us jannaschii

iPGM

3-PGA 0.65
1.25 (at

50°C)
- [13]

Methanococc

us jannaschii

iPGM

2-PGA 0.28 0.6 (at 50°C) - [13]
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Metabolite
Escherichia
coli (mM)

Saccharomyce
s cerevisiae
(mM)

Human Cells
(mM)

Reference(s)

3-

Phosphoglycerat

e (3-PG)

1.5 0.5 - 2.0 - [4][14]

2-

Phosphoglycerat

e (2-PG)

- 0.1 - 0.5 0.004 - 0.017 [2][4]

Phosphoenolpyr

uvate (PEP)
0.091 - 0.3 0.5 - 2.0 - [4][15]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 2-

phosphoglycerate metabolism.

Phosphoglycerate Mutase (PGM) Enzyme Assay
(Coupled Assay)
This protocol describes a continuous spectrophotometric assay for dPGM activity by coupling

the formation of 2-PG to the subsequent reactions of glycolysis.

Principle: The conversion of 3-PG to 2-PG by PGM is the rate-limiting step. The 2-PG produced

is then converted to PEP by enolase, PEP is converted to pyruvate by pyruvate kinase (PK),

and pyruvate is finally reduced to lactate by lactate dehydrogenase (LDH), with the

concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH

oxidation is monitored.

Reagents:

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

3-Phosphoglycerate (3-PGA) solution (1 M)
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2,3-Bisphosphoglycerate (2,3-BPG) solution (10 mM)

Adenosine 5'-diphosphate (ADP) solution (100 mM)

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (10 mM)

Enolase solution (e.g., 30 units/mL)

Pyruvate Kinase (PK) solution (e.g., 50 units/mL)

Lactate Dehydrogenase (LDH) solution (e.g., 60 units/mL)

Enzyme sample (cell lysate or purified PGM)

Procedure:

Prepare a reaction mixture in a cuvette containing:

Assay Buffer

1 mM 3-PGA

10 µM 2,3-BPG

1.5 mM ADP

0.2 mM NADH

0.3 units/mL enolase

0.5 units/mL PK

0.6 units/mL LDH

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to

consume any contaminating pyruvate.

Initiate the reaction by adding the enzyme sample.
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Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PGM

activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PGA

to 2-PGA per minute under the specified conditions.[13]

Enolase Enzyme Assay (Coupled Assay)
This protocol describes a continuous spectrophotometric assay for enolase activity.

Principle: The dehydration of 2-PG to PEP by enolase is the rate-limiting step. The PEP

produced is then used by pyruvate kinase (PK) to phosphorylate ADP to ATP, generating

pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), coupled with

the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.

Reagents:

Assay Buffer: 81 mM Triethanolamine, pH 7.4, 25 mM MgSO₄, 100 mM KCl

2-Phosphoglycerate (2-PGA) solution (56 mM)

Adenosine 5'-diphosphate (ADP) solution (20 mM)

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (7 mM)

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mixture (e.g., containing ~7

units PK and ~10 units LDH per assay)

Enzyme sample (cell lysate or purified enolase)

Procedure:

Prepare a reaction mixture in a cuvette containing:

Assay Buffer

1.3 mM ADP

0.12 mM NADH
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PK/LDH enzyme mixture

Incubate the mixture at 25°C for 5 minutes.

Initiate the reaction by adding 1.9 mM 2-PGA.

Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

Calculate the rate of the reaction from the linear portion of the absorbance change. One unit

of enolase will convert 1.0 µmole of 2-phosphoglycerate to phospho(enol)pyruvate per

minute at pH 7.4 at 25°C.[16]

Metabolite Extraction and Analysis by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of glycolytic

intermediates from cell cultures using liquid chromatography-tandem mass spectrometry.

Principle: Cells are rapidly quenched to halt metabolic activity, followed by extraction of

intracellular metabolites. The metabolites are then separated by liquid chromatography and

detected and quantified by tandem mass spectrometry based on their specific mass-to-charge

ratios and fragmentation patterns.

Materials:

Quenching Solution: 60% methanol, -40°C

Extraction Solvent: 80% methanol, -80°C

Cell culture plates

Liquid nitrogen

Centrifuge

Lyophilizer

LC-MS/MS system

Procedure:
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Quenching:

Rapidly aspirate the culture medium.

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

Add pre-chilled quenching solution to the plate and incubate for 30 seconds.

Aspirate the quenching solution.

Extraction:

Add pre-chilled extraction solvent to the plate.

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

Incubate on ice for 15 minutes with occasional vortexing.

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

Transfer the supernatant (containing the metabolites) to a new tube.

Sample Preparation:

Lyophilize the metabolite extract to dryness.

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50%

acetonitrile).

LC-MS/MS Analysis:

Inject the reconstituted sample into the LC-MS/MS system.

Separate metabolites using a suitable chromatography column (e.g., a reversed-phase

C18 column or a HILIC column).

Detect and quantify metabolites using tandem mass spectrometry in multiple reaction

monitoring (MRM) mode, using known standards for each metabolite to create a

calibration curve.[17][18]
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Regulatory and Signaling Networks
The metabolism of 2-phosphoglycerate is tightly regulated to meet the cell's energetic and

biosynthetic needs. This regulation occurs at multiple levels, including allosteric control and

post-translational modifications of PGM and enolase, which are in turn influenced by upstream

signaling pathways.

Post-Translational Modifications

PGAM1 Regulation
Enolase Regulation

Active PGAM1 Inactive PGAM1 Acetylation Deacetylation SIRT1 Phosphorylation Pak1 Ubiquitination Mdm2 Degradation Active Enolase
(Dimer) Inactive Enolase Methylation

(on His190 of γ-enolase) RNA Binding Acetylation SIRT2 Inhibition

Click to download full resolution via product page

Acetylation and phosphorylation are key post-translational modifications that regulate the

activity of PGM. For example, the NAD⁺-dependent deacetylase SIRT1 can deacetylate and

thereby inhibit the activity of PGAM1.[13][14] Conversely, acetylation of PGAM1 has been

shown to enhance its activity.[13][14] Phosphorylation of PGAM by kinases such as Pak1 can

mark it for ubiquitination by the E3 ligase Mdm2, leading to its degradation.[19]

Enolase activity is also subject to post-translational control. Methylation of a specific histidine

residue in the γ-enolase isoform can interfere with its dimerization, which is essential for its

catalytic activity.[4] Furthermore, the binding of RNA molecules to acetylated enolase 1 (ENO1)

can directly inhibit its enzymatic function, a process regulated by the deacetylase SIRT2.[5][20]

Allosteric Regulation and Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b3327455?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3281715/
https://pubmed.ncbi.nlm.nih.gov/22157007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3281715/
https://pubmed.ncbi.nlm.nih.gov/22157007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3941061/
https://www.tsukuba.ac.jp/en/research-news/20230901141500.html
https://pubmed.ncbi.nlm.nih.gov/35709751/
https://pure.mpg.de/pubman/faces/ViewItemFullPage.jsp?itemId=item_3478331_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycolysis Pathway
Regulatory Signals
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While PGM and enolase are not the primary regulatory checkpoints of glycolysis, their activity

is influenced by the overall flux through the pathway, which is tightly controlled by hormonal

and allosteric mechanisms. Hormones like insulin and glucagon regulate blood glucose levels

and modulate the activity of key glycolytic enzymes such as hexokinase, phosphofructokinase-

1 (PFK-1), and pyruvate kinase.[21][22]

Allosteric effectors, such as ATP, AMP, and fructose-2,6-bisphosphate, provide immediate

feedback on the cell's energy status, fine-tuning the rate of glycolysis.[22] For instance, high

levels of ATP allosterically inhibit PFK-1, slowing down glycolysis, while high levels of AMP and

fructose-2,6-bisphosphate activate it.[22] Although direct allosteric regulation of PGM and

enolase is less pronounced, changes in the concentrations of their substrates and products,

driven by the activity of the major regulatory enzymes, will influence their reaction rates

according to Michaelis-Menten kinetics.

This technical guide provides a foundational understanding of the evolutionary conservation

and multifaceted nature of 2-phosphoglycerate metabolism. The remarkable conservation of

the core enzymatic functions of PGM and enolase, coupled with the diverse evolutionary

strategies and the emergence of non-canonical roles, underscores the central importance of

this metabolic juncture in cellular life. Further research into the specific regulatory mechanisms

governing these enzymes in different organisms will undoubtedly provide new avenues for

therapeutic intervention in a variety of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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